Cas no 346-99-6 (4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl)

4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl is a biphenyl derivative featuring a nitro group at the 4'-position and a trifluoromethyl group at the 3-position. This compound is valued for its structural versatility in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing nitro and trifluoromethyl groups enhance its reactivity in cross-coupling reactions and other transformations. Its well-defined aromatic framework makes it useful for constructing complex molecular architectures. The compound exhibits stability under standard handling conditions, ensuring reliable performance in synthetic applications. Its distinct substitution pattern also facilitates regioselective modifications, offering precise control in derivatization processes.
4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl structure
346-99-6 structure
Product Name:4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl
CAS No:346-99-6
MF:C13H8F3NO2
MW:267.203333854675
MDL:MFCD20529494
CID:852918
PubChem ID:12859509
Update Time:2025-10-24

4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl Chemical and Physical Properties

Names and Identifiers

    • 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl
    • LogP
    • 1-(4-nitrophenyl)-3-(trifluoromethyl)benzene
    • 1,1'-Biphenyl, 4'-nitro-3-(trifluoromethyl)-
    • DTXSID10511672
    • GZNKLBNXFDXRRQ-UHFFFAOYSA-N
    • AKOS016001106
    • 346-99-6
    • BS-28352
    • MFCD20529494
    • MDL: MFCD20529494
    • Inchi: 1S/C13H8F3NO2/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(7-5-9)17(18)19/h1-8H
    • InChI Key: GZNKLBNXFDXRRQ-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)C1C=CC(=CC=1)[N+](=O)[O-])(F)F

Computed Properties

  • Exact Mass: 267.05074
  • Monoisotopic Mass: 267.05071298g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Density: 1.336
  • Boiling Point: 346.125°C at 760 mmHg
  • Flash Point: 163.131°C
  • Refractive Index: 1.536
  • PSA: 43.14

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4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl Suppliers

Amadis Chemical Company Limited
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(CAS:346-99-6)4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl
Order Number:A874891
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:44
Price ($):462.0
Email:sales@amadischem.com

Additional information on 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl

Introduction to 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl (CAS No. 346-99-6)

4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl, identified by the Chemical Abstracts Service Number (CAS No.) 346-99-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and chemical properties. This biphenyl derivative features a nitro group at the 4-position and a trifluoromethyl substituent at the 3-position, which endow it with distinct electronic and steric characteristics. The compound's molecular structure, consisting of two phenyl rings connected by a single bond, makes it a valuable building block for synthesizing more complex molecules with potential applications in various industries.

The presence of the nitro group (—NO₂) in the molecular structure of 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl contributes to its reactivity and utility in chemical synthesis. Nitro compounds are well-known for their role as intermediates in organic synthesis, often serving as precursors for further functionalization. The electron-withdrawing nature of the nitro group can influence the electronic properties of the aromatic system, making it useful in designing molecules with specific spectroscopic or photophysical behaviors. Additionally, the nitro group can be reduced to an amine, providing a pathway to introduce other functional groups or modify the compound's properties.

The trifluoromethyl (—CF₃) group attached to the 3-position of one phenyl ring introduces significant steric and electronic effects that are highly valued in medicinal chemistry and materials science. Trifluoromethyl groups are known to enhance metabolic stability, improve lipophilicity, and modulate binding affinity in drug candidates. Their electron-withdrawing inductive effect can also influence the reactivity of adjacent functional groups, making them powerful tools for fine-tuning molecular properties. The combination of these two substituents in 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl creates a molecule with a balance of reactivity and stability that is well-suited for further derivatization.

In recent years, 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl has been explored in various research areas due to its versatile structural features. One notable application lies in the development of organic electronic materials. The biphenyl core is a common motif in conjugated polymers and small-molecule organic semiconductors, where its planar structure facilitates π-stacking interactions essential for charge transport. The nitro and trifluoromethyl groups can further modify these properties by influencing energy levels, solubility, and film-forming characteristics. Researchers have reported using this compound as a building block for high-performance organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), leveraging its ability to tune electronic properties through substitution.

Another area where 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl has shown promise is in pharmaceutical research. The structural motifs present in this compound are frequently found in bioactive molecules, making it a potential precursor for drug discovery programs. The nitro group can be converted into an amine or other functional groups that are commonly found in pharmacophores. Additionally, the trifluoromethyl group is frequently incorporated into drug candidates due to its ability to improve pharmacokinetic profiles. Studies have demonstrated that derivatives of biphenyl compounds with similar substitution patterns exhibit interesting biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl itself may not be directly used as a drug, its structural framework provides a valuable scaffold for designing novel therapeutic agents.

The synthesis of 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl typically involves multi-step organic reactions that highlight modern synthetic methodologies. One common approach involves the nitration of biphenyl derivatives followed by selective fluorination at the desired position. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions can also be employed to construct the biphenyl core with high precision. These synthetic strategies not only showcase the compound's synthetic utility but also reflect the broader trends in organic synthesis towards more efficient and sustainable methods.

The physicochemical properties of 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl make it an interesting candidate for various industrial applications beyond electronics and pharmaceuticals. Its aromatic nature contributes to good thermal stability and chemical resistance, making it suitable for use as an intermediate in specialty polymers or coatings. Furthermore, its ability to form π-stacking interactions with other aromatic compounds suggests potential uses in liquid crystals or advanced materials where molecular ordering is critical.

In conclusion,4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl (CAS No. 346-99-6) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features—combining a nitro group and a trifluoromethyl substituent on a biphenyl core—make it a valuable intermediate for synthesizing complex molecules with tailored properties. Whether used in the development of next-generation electronic devices or as a starting point for drug discovery programs,4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl exemplifies how careful molecular design can lead to innovative applications and advancements.

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Amadis Chemical Company Limited
(CAS:346-99-6)4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl
A874891
Purity:99%
Quantity:25g
Price ($):462.0
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